molecular formula C6H8N2O3S2 B2629244 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid CAS No. 2174002-54-9

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid

Cat. No.: B2629244
CAS No.: 2174002-54-9
M. Wt: 220.26
InChI Key: DXDIZHORBYAVSD-UHFFFAOYSA-N
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Description

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid (CAS 2174002-54-9) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C6H8N2O3S2 and a molecular weight of 220.27 g/mol, this compound is characterized by its unique structure containing a thiazole core functionalized with a carboxylic acid group and a dimethyloxo-sulfanylideneamino moiety. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel heterocyclic compounds . Compounds within this class have demonstrated relevance in therapeutic applications, with research indicating potential as antibacterial agents . The mechanism of action for related compounds often involves targeted interactions with biological pathways, making them subjects of interest for investigating new pharmacological strategies . This product is supplied with a guaranteed purity of 95% or higher and is intended for use in laboratory research. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers can procure this compound in quantities ranging from 50mg to 10g .

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S2/c1-13(2,11)8-6-7-4(3-12-6)5(9)10/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDIZHORBYAVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=NC(=CS1)C(=O)O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid typically involves the coupling of carboxylic acid with 2-amino-1-(furan-2-yl)ethanone hydrochloride in the presence of EDCI, HOBt, and NMM to form the corresponding amide, which is then converted to the final product . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various thiazole derivatives, which can have different biological and chemical properties

Scientific Research Applications

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting certain pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Thiazole Derivatives

Compound Name Substituents at Thiazole 2-Position Physical Properties (Melting Point/Solubility) Key Applications/Reactivity Reference
Target Compound Dimethyl(oxo)-λ⁶-sulfanylidene amino Not reported Potential catalytic/biological roles
1-(4-Chloromethylphenyl) sulfanylidene ethanone Dimethyl(oxo)-λ⁶-sulfanylidene, 4-chloromethyl 137.3–138.5°C (solid) Catalytic intermediates
PO20 Derivative () 5-Substituted benzylidene-4-oxo-thiazole Not reported Analgesic/anti-inflammatory activities
Thiazole-4-carboxylic acid (MOFs) Unsubstituted Insoluble in solvents Metal-organic framework construction

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s sulfanylidene group (S=O) enhances electrophilicity at the thiazole core compared to unsubstituted thiazole-4-carboxylic acid . This property may facilitate nucleophilic reactions or coordination with metal ions in catalytic systems.
  • Substituent Bulkiness : Derivatives like 1f () with chloromethylphenyl groups exhibit higher melting points (137–138°C), suggesting that bulky aryl substituents increase crystallinity compared to smaller groups like methoxy .
  • Biological Activity : The PO20 derivative () shares a thiazole-4-carboxylic acid backbone but incorporates a 4-oxo-thiazole substituent, which is linked to analgesic effects. This highlights how modifications at the 2-position can direct bioactivity .

Biological Activity

2-((Dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C8H8N2O3S\text{C}_8\text{H}_8\text{N}_2\text{O}_3\text{S}

This structure features a thiazole ring with a carboxylic acid group, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study identified several 2-aminothiazole derivatives with potent activity against this pathogen. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate showed an MIC of 0.06 µg/ml against M. tuberculosis H37Rv, indicating strong potential as an anti-tubercular agent .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (µg/ml)Target Pathogen
Methyl 2-amino-5-benzylthiazole-4-carboxylate0.06M. tuberculosis H37Rv
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate0.95mtFabH enzyme

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A variety of synthesized 2-aminothiazoles have shown cytotoxic effects against different cancer cell lines. Notably, compounds derived from thiazoles displayed significant inhibition against hepatocellular carcinoma (HepG2) cells with IC50 values ranging from 0.06 to 0.1 µM .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound 90.06HepG2
Compound 880.1Various Cancer Lines

Antioxidant Activity

In addition to antimicrobial and anticancer activities, thiazole compounds exhibit antioxidant properties. Research indicates that certain thiazole derivatives can scavenge free radicals effectively, providing protective effects against oxidative stress in biological systems .

Table 3: Antioxidant Activity of Thiazole Derivatives

Compound NameAssay TypeActivity Level
Thiazole HybridDPPH ScavengingHigh
Thiazole HybridNitric Oxide ScavengingModerate

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antimycobacterial Case Study : A series of novel thiazole compounds were tested in vitro and demonstrated significant inhibition of M. tuberculosis, leading to further development for potential therapeutic use .
  • Anticancer Case Study : Derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth, particularly in hepatocellular carcinoma models .
  • Antioxidant Case Study : The antioxidant potential of thiazole hybrids was evaluated in animal models, demonstrating protective effects against liver damage induced by radiation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-((Dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylic acid, and what challenges are associated with its purification?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using α-haloketones and thiourea derivatives, followed by functionalization to introduce the dimethyl(oxo)-sulfanylidene group. Purification challenges arise due to the compound’s polarity and sensitivity to acidic/basic conditions. High-performance liquid chromatography (HPLC) with optimized mobile phases (e.g., acetonitrile/water gradients) is recommended, alongside recrystallization using non-polar solvents to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming the thiazole ring and substituent positions. Fourier-transform infrared spectroscopy (FTIR) validates the carboxylic acid (-COOH) and sulfanylidene groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Elemental analysis further corroborates purity .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by analogous thiazole derivatives (e.g., kinase or oxidoreductase families). Use Gram-positive/-negative bacterial strains (e.g., S. aureus, E. coli) for antimicrobial screening and DPPH/ABTS assays for antioxidant activity. Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What computational strategies can predict the ADMET properties of this compound, and how do they align with experimental data?

  • Methodological Answer : Employ in silico tools like SwissADME or ProTox-II to model absorption (e.g., Caco-2 permeability), metabolic stability (CYP450 interactions), and toxicity (e.g., hepatotoxicity). Cross-validate predictions with experimental Caco-2 assays and microsomal stability tests. Discrepancies often arise from underestimating active transport mechanisms or unaccounted metabolite reactivity .

Q. How can researchers resolve discrepancies in bioactivity data across different assay conditions?

  • Methodological Answer : Systematically vary assay parameters (pH, temperature, solvent composition) to identify confounding factors. For example, antioxidant activity may decrease under alkaline conditions due to carboxylate deprotonation. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate variables. Cross-reference with structurally similar compounds (e.g., 2-(4-chlorophenyl)-thiazole-4-carboxylic acid) to contextualize results .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Modify formulation approaches:

  • Salt formation : Use sodium or potassium salts to enhance aqueous solubility.
  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester derivatives) to improve membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to prolong circulation time. Validate via pharmacokinetic studies in rodent models .

Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring or methyl groups on the thiazole). Test against a panel of related enzymes (e.g., COX-1/COX-2 for anti-inflammatory activity) to identify key pharmacophores. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and guide rational design .

Data Contradiction Analysis

Q. How should conflicting data regarding the compound’s enzyme inhibition potency be addressed?

  • Methodological Answer : Re-evaluate assay protocols for consistency in enzyme concentration, substrate saturation, and inhibitor pre-incubation time. Compare inhibition constants (Kᵢ) across studies using the Cheng-Prusoff equation to account for substrate competition. Validate with orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding thermodynamics .

Reference Table: Key Physicochemical and Bioactivity Data

Property/MethodValue/OutcomeSource
Molecular FormulaC₈H₉N₃O₃S₂
Synthetic Yield (Ethyl Ester Route)72–85%
Purity (HPLC)≥95%
Antimicrobial Activity (MIC)8–32 µg/mL (Gram-positive bacteria)
DPPH Radical Scavenging (IC₅₀)12.5 µM
Predicted LogP (SwissADME)1.8

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